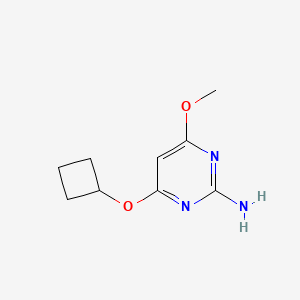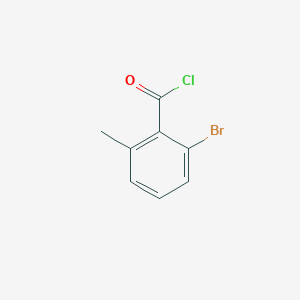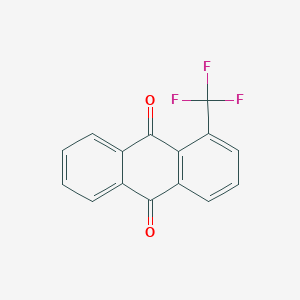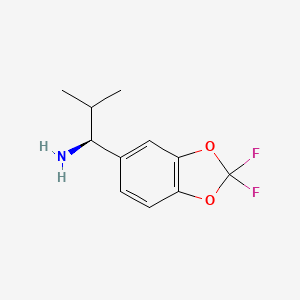![molecular formula C16H15NO3S B13121880 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol CAS No. 80360-24-3](/img/structure/B13121880.png)
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a chemical compound with the molecular formula C16H15NO3S It is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl indole intermediate. This intermediate is then reacted with an appropriate alcohol, such as ethanol, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 1-[1-(Phenylsulfonyl)indole-2-YL]acetaldehyde or 1-[1-(Phenylsulfonyl)indole-2-YL]acetic acid.
Reduction: Formation of 1-[1-(Phenylthiol)indole-2-YL]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)indole-3-YL]ethanol
- 1-(Phenylsulfonyl)indole-2-YL]methanol
- 1-(Phenylsulfonyl)indole-2-YL]propane
Comparison: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl groups. The position of the phenylsulfonyl group on the indole ring also affects the compound’s chemical properties and biological activity .
Properties
CAS No. |
80360-24-3 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanol |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3 |
InChI Key |
XQILEIGQLCNNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



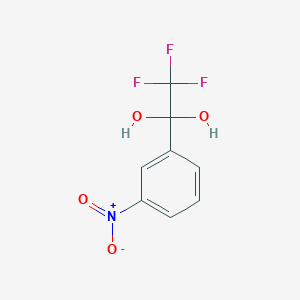
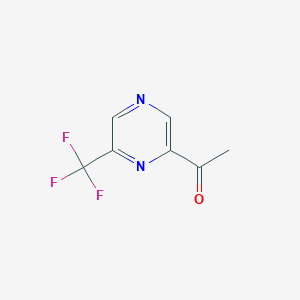
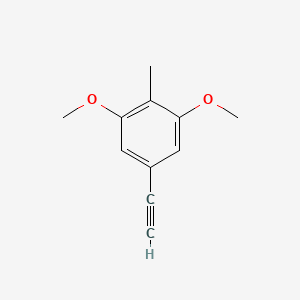
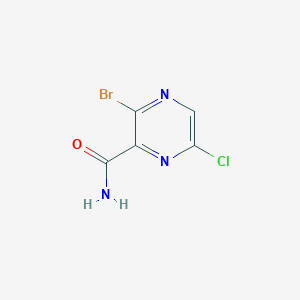
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
